molecular formula C10H9N3O3S B3129293 methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate CAS No. 339020-81-4

methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate

Cat. No. B3129293
CAS RN: 339020-81-4
M. Wt: 251.26 g/mol
InChI Key: ZYLYIXJPABHOJZ-UHFFFAOYSA-N
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Description

The compound “methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Fluorine-Containing Heterocyclic Derivatives

The synthesis of fluorine-containing heterocyclic derivatives through the reaction of similar compounds with 1,3-binucleophiles has been studied. These reactions lead to the formation of 3-methyl-1-phenylpyrazol-5-one derivatives, which are of interest due to the unique properties imparted by the fluorine atoms, such as increased lipophilicity and metabolic stability (Sokolov & Aksinenko, 2012).

Regioselectivity in Cyclocondensation Reactions

Research has been conducted on the regio- and site-selective reactions of compounds structurally similar to methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate, leading to the synthesis of indol-2-one derivatives. The mechanism of these reactions and the structure of the products have been established through various spectroscopic methods, and some of these products have shown significant biological activity against various fungi and bacteria (Farghaly, Abdallah, & Mahmoud, 2017).

Synthesis of Pyrazolo[3,4-b]pyridines and Thiophene Derivatives

The compound has been utilized in the synthesis of tetrasubstituted thiophenes and pyrazolo[3,4-b]pyridines, showcasing its versatility in organic synthesis. The reactions involved ring-opening of related thiopyran carboxylates by alkoxide ions, demonstrating an efficient approach to constructing complex heterocyclic structures. The synthesized compounds have been characterized through X-ray diffraction and spectroscopic studies, highlighting their potential in various chemical and pharmaceutical applications (Sahu et al., 2015).

Safety and Hazards

The safety and hazards of a compound refer to the potential risks associated with its handling and use. For similar compounds, it is generally recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and obtain special instructions before use .

Future Directions

The future directions for research on “methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate” could involve further exploration of its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more detailed safety assessments and exploration of potential applications could be beneficial .

properties

IUPAC Name

methyl 3-[(3-oxo-1,2-dihydropyrazol-4-yl)methylideneamino]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-16-10(15)8-7(2-3-17-8)11-4-6-5-12-13-9(6)14/h2-5H,1H3,(H2,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLYIXJPABHOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)N=CC2=CNNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 2
methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 3
methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 5
methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate
Reactant of Route 6
methyl 3-{[(5-oxo-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}-2-thiophenecarboxylate

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